molecular formula C7H10N2O4 B1267809 Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate CAS No. 21823-24-5

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate

Cat. No.: B1267809
CAS No.: 21823-24-5
M. Wt: 186.17 g/mol
InChI Key: NILZBYCDEFCXPX-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . It is known for its unique structure, which includes an imidazolidine ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the reaction of ethyl chloroformate with 1-methyl-2,5-dioxoimidazolidine-4-carboxylic acid . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,5-dioxoimidazolidine-4-carboxylate
  • Methyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
  • Ethyl 1-methyl-2,5-dioxoimidazolidine-5-carboxylate

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-3-13-6(11)4-5(10)9(2)7(12)8-4/h4H,3H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILZBYCDEFCXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304349
Record name ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21823-24-5
Record name NSC165488
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Record name ETHYL 1-METHYL-2,5-DIOXO-IMIDAZOLIDINE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate
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